![molecular formula C12H19NO B13241891 {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)
{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylmethanol, where the phenyl group is substituted with a 2-[(3-methylbutan-2-yl)amino] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol typically involves the reaction of 2-aminophenylmethanol with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Applications De Recherche Scientifique
{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[(3-Methylbutan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-((2,3-dimethylbutan-2-yl)amino)phenyl)acetamide
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
Uniqueness
{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol is unique due to its specific substitution pattern and the presence of both hydroxyl and amino functional groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
[2-(3-methylbutan-2-ylamino)phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-9(2)10(3)13-12-7-5-4-6-11(12)8-14/h4-7,9-10,13-14H,8H2,1-3H3 |
Clé InChI |
IZGZSWUZUPSCNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



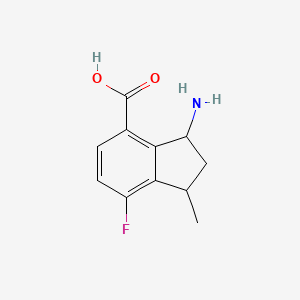


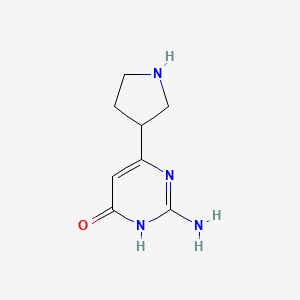
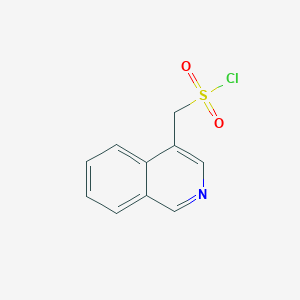
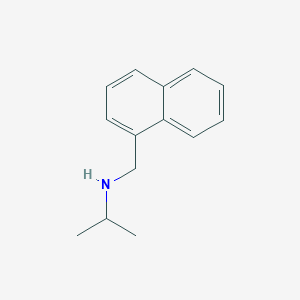
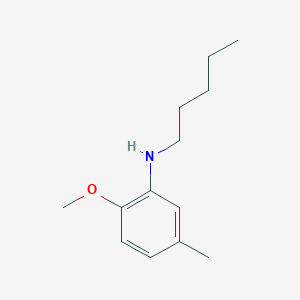
![n-Cyclopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13241873.png)
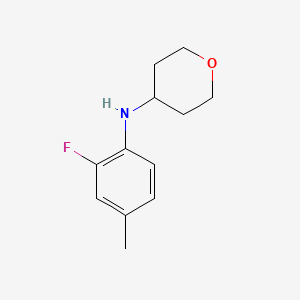


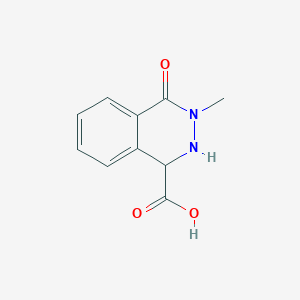
![2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13241890.png)
